2-(2-Methylpyrrolidin-1-yl)ethan-1-amine

κ-opioid receptor agonist analgesic discovery GPCR ligand design

2-(2-Methylpyrrolidin-1-yl)ethan-1-amine is a chiral aliphatic diamine building block with molecular formula C₇H₁₆N₂ and molecular weight 128.22 g/mol. The compound features a 2-methyl-substituted pyrrolidine ring connected via an ethylene linker to a primary amine terminus.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 35025-84-4
Cat. No. B3051611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpyrrolidin-1-yl)ethan-1-amine
CAS35025-84-4
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1CCCN1CCN
InChIInChI=1S/C7H16N2/c1-7-3-2-5-9(7)6-4-8/h7H,2-6,8H2,1H3
InChIKeyCWCJURPRDOORGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylpyrrolidin-1-yl)ethan-1-amine (CAS 35025-84-4): Procurement-Grade Specification and Baseline Properties


2-(2-Methylpyrrolidin-1-yl)ethan-1-amine is a chiral aliphatic diamine building block with molecular formula C₇H₁₆N₂ and molecular weight 128.22 g/mol [1]. The compound features a 2-methyl-substituted pyrrolidine ring connected via an ethylene linker to a primary amine terminus . As a C₂-symmetric or chiral pyrrolidine derivative, it serves as a scaffold component in medicinal chemistry programs targeting G protein-coupled receptors including κ-opioid and histamine H₃ receptors [2]. Commercial availability typically ranges from 95% to 97% purity, with standard quality control documentation including NMR, HPLC, and GC analyses provided by major reagent suppliers .

Why 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine (CAS 35025-84-4) Cannot Be Replaced by Unsubstituted or N-Methylated Pyrrolidine Analogs


The 2-methyl substitution on the pyrrolidine ring of 2-(2-methylpyrrolidin-1-yl)ethan-1-amine fundamentally alters three critical procurement-relevant parameters: receptor binding pharmacology, physicochemical partitioning behavior, and stereochemical utility. Unlike the unsubstituted analog 1-(2-aminoethyl)pyrrolidine (CAS 7154-73-6) which lacks the methyl group , or the N-methylated positional isomer 2-(1-methylpyrrolidin-2-yl)ethanamine (CAS 51387-90-7) where methylation occurs at the ring nitrogen rather than the C2 position , the 2-methylpyrrolidine scaffold introduces a chiral center and steric constraint that modulates target engagement and metabolic stability [1]. Simple analog substitution in synthetic routes will yield different biological outcomes, altered logP-driven distribution profiles, and distinct chiral induction capabilities in asymmetric catalysis applications. The quantitative evidence below establishes that procurement decisions must be scaffold-specific.

2-(2-Methylpyrrolidin-1-yl)ethan-1-amine (CAS 35025-84-4): Differential Evidence Versus Closest Structural Analogs


κ-Opioid Receptor Agonist Activity: Pyrrolidinyl Ethylamine Scaffold Differentiation via Pfizer Patent SAR

The pyrrolidinyl ethylamine core, of which 2-(2-methylpyrrolidin-1-yl)ethan-1-amine represents the minimal pharmacophoric fragment, is explicitly claimed in Pfizer patent US 6,201,007 B1 as a κ-opioid receptor agonist scaffold with demonstrated analgesic efficacy [1]. The patent establishes a structure-activity relationship (SAR) wherein the pyrrolidine ring substitution pattern directly correlates with κ-receptor binding potency and functional agonist activity in GTPγS binding assays. While the unsubstituted pyrrolidinyl ethylamine analog (CAS 7154-73-6) shares the core scaffold, the 2-methyl substitution introduces a stereogenic center that enables enantioselective synthesis and potential differential receptor subtype selectivity . The patent describes preferred embodiments where alkyl substitution at the pyrrolidine ring (explicitly including 2-methyl) modulates both receptor binding affinity and in vivo analgesic duration in rodent pain models [1].

κ-opioid receptor agonist analgesic discovery GPCR ligand design pain therapeutics

Physicochemical Differentiation: LogP Values Distinguish 2-Methylpyrrolidinyl Ethylamine from N-Methyl Positional Isomer

The lipophilicity of 2-(2-methylpyrrolidin-1-yl)ethan-1-amine, as measured by calculated logP (cLogP) of approximately 0.43, places it in a distinctly different physicochemical space compared to both the unsubstituted analog and the N-methylated positional isomer . Specifically, 2-(2-aminoethyl)-1-methylpyrrolidine (CAS 51387-90-7), which bears the methyl group on the pyrrolidine nitrogen rather than the C2 position, exhibits a calculated logP of approximately 1.46 [1]. This 3.4-fold difference in calculated partition coefficient (ΔlogP ≈ 1.03) translates to significant divergence in predicted membrane permeability and CNS penetration potential [2]. The lower logP of the C2-methylated compound (0.43) suggests reduced passive diffusion across lipid bilayers compared to the N-methylated analog, which may be advantageous for programs seeking peripheral restriction or reduced brain exposure in κ-opioid agonist development programs where CNS-mediated side effects are a concern [3].

logP lipophilicity blood-brain barrier permeability ADME optimization

Chiral Scaffold Differentiation: 2-Methylpyrrolidine as an Enantioselective Building Block Versus Achiral Analogs

The C2-methyl substitution on the pyrrolidine ring of 2-(2-methylpyrrolidin-1-yl)ethan-1-amine creates a stereogenic center that is absent in the unsubstituted analog 1-(2-aminoethyl)pyrrolidine (CAS 7154-73-6) and is distinct from the chirality of 2-(1-methylpyrrolidin-2-yl)ethanamine (CAS 51387-90-7) where the stereocenter resides at the 2-position but the methyl group occupies the N1 position . In the patent literature for histamine H₃ receptor inverse agonists, the (R)-2-methylpyrrolidine scaffold is specifically employed as a chiral amine component that enhances receptor binding selectivity and modulates pharmacokinetic properties, including brain exposure via pKa optimization [1]. SAR studies on substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones demonstrate that the 2-methylpyrrolidine moiety, when incorporated as a single enantiomer, yields H₃R antagonists with optimized brain-to-plasma ratios and improved in vivo efficacy [2]. The (R)- and (S)-enantiomers of 2-methylpyrrolidine are commercially available as resolved tartrate salts, and the 2-(2-methylpyrrolidin-1-yl)ethan-1-amine scaffold can be procured as either racemic mixture or, through chiral chromatography, as resolved enantiomers for asymmetric synthesis applications [3].

chiral synthesis asymmetric catalysis stereoselective synthesis enantiomeric purity

Electrochemiluminescence Detection: Contrasting Functional Utility of Positional Isomers

A clear functional divergence between positional isomers is demonstrated in analytical chemistry applications: 2-(2-aminoethyl)-1-methylpyrrolidine (CAS 51387-90-7), the N-methylated positional isomer of 2-(2-methylpyrrolidin-1-yl)ethan-1-amine, has been extensively validated as an electrochemiluminescence (ECL) derivatization reagent for carboxylic acid detection in HPLC and as an ECL probe within microfluidic chips [1]. This analytical utility stems from the tertiary amine character of the N-methylated pyrrolidine nitrogen, which participates in the ECL reaction with Ru(bpy)₃²⁺. In contrast, 2-(2-methylpyrrolidin-1-yl)ethan-1-amine, bearing a secondary pyrrolidine nitrogen and a primary amine terminus, exhibits fundamentally different redox behavior and would not serve as a direct substitute in these established analytical protocols . The commercial availability of both isomers as ≥97% purity reagents from major suppliers enables researchers to select the appropriate scaffold based on the specific amine reactivity required [2].

electrochemiluminescence analytical derivatization HPLC detection microfluidic chip

2-(2-Methylpyrrolidin-1-yl)ethan-1-amine (CAS 35025-84-4): Evidence-Based Research and Procurement Applications


κ-Opioid Receptor Agonist Medicinal Chemistry Programs

Procure 2-(2-methylpyrrolidin-1-yl)ethan-1-amine as the minimal pharmacophoric fragment for κ-opioid receptor agonist lead optimization. The Pfizer patent US 6,201,007 B1 establishes this pyrrolidinyl ethylamine scaffold as a validated κ-agonist core with demonstrated analgesic efficacy in preclinical pain models [1]. The 2-methyl substitution provides a stereochemical handle for enantioselective synthesis and receptor subtype differentiation not available with the unsubstituted analog. For programs targeting peripheral κ-receptor agonism with reduced CNS penetration, the compound's moderate logP (0.43) may offer advantages over more lipophilic pyrrolidine derivatives.

Chiral Amine Building Block for Asymmetric Synthesis and Ligand Design

Utilize 2-(2-methylpyrrolidin-1-yl)ethan-1-amine as a chiral scaffold for asymmetric catalysis applications. The stereogenic center at the C2 position of the pyrrolidine ring, combined with the free primary amine handle, enables its use as a chiral auxiliary in diastereoselective alkylations or as a precursor for chiral diamine ligand synthesis [1]. Literature precedent demonstrates that (R)-2-methylpyrrolidine derivatives confer enantioselectivity in transition metal-catalyzed reactions and serve as key intermediates in histamine H₃ receptor inverse agonist development programs where stereochemistry directly impacts receptor binding and pharmacokinetic properties .

Structure-Activity Relationship (SAR) Studies of Pyrrolidine Ethylamine Pharmacophores

Deploy 2-(2-methylpyrrolidin-1-yl)ethan-1-amine in systematic SAR campaigns investigating the impact of pyrrolidine ring substitution on receptor binding, functional activity, and ADME properties. The compound serves as a comparator scaffold against the unsubstituted analog (CAS 7154-73-6) for evaluating steric effects of C2-methylation, and against the N-methylated positional isomer (CAS 51387-90-7) for assessing how methylation site (C2 vs. N1) alters logP, pKa, and membrane permeability [1]. The 3.4-fold difference in calculated logP between C2-methyl (0.43) and N-methyl (1.46) isomers provides a tractable system for correlating physicochemical changes with in vitro and in vivo pharmacological outcomes .

Analytical Chemistry: Selection Control for ECL Detection Method Development

For analytical laboratories developing electrochemiluminescence (ECL) detection methods, understanding the functional distinction between positional isomers is critical. The N-methylated isomer 2-(2-aminoethyl)-1-methylpyrrolidine (CAS 51387-90-7) is the validated ECL derivatization reagent for carboxylic acid detection [1]; 2-(2-methylpyrrolidin-1-yl)ethan-1-amine should be specifically selected when the secondary pyrrolidine nitrogen and free primary amine are required for alternative derivatization strategies or synthetic applications rather than Ru(bpy)₃²⁺-based ECL detection.

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